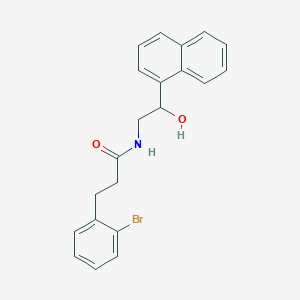

3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

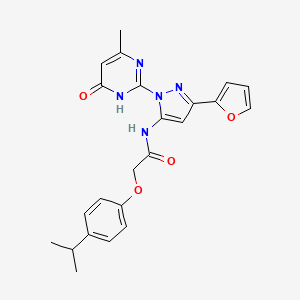

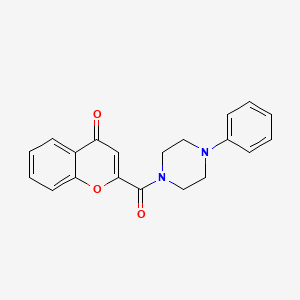

3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide, also known as BPN, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. BPN belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively target the estrogen receptor and can have either agonistic or antagonistic effects on estrogen signaling.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of compounds synthesized from a 2-bromo-acetyl derivative, related to the structural framework of "3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide," demonstrated potential as anti-inflammatory agents. These compounds were subjected to animal toxicity, analgesic, and anti-inflammatory studies, showing promising results in the latter two evaluations (Thabet et al., 2011).

Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, containing naphthalene moieties, were synthesized and evaluated for their antioxidant and anticancer activities. These compounds exhibited significant activity against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing higher potency than well-known antioxidants and anticancer agents (Tumosienė et al., 2020).

Antimicrobial Evaluation

A series of naphthalen-1-yl-acetic acid hydrazides underwent synthesis and antimicrobial evaluation, revealing that compounds with specific substituents (e.g., o-bromo, methoxy, hydroxy) exhibited the most significant antibacterial and antifungal activities. These findings underscore the importance of structural modifications in enhancing antimicrobial efficacy (Narang et al., 2013).

Green Chemical Methodologies

The high nucleophilicity of bromide ions in ionic liquid form was utilized for the cleavage of ethers to regenerate phenols, demonstrating a green chemical approach to synthesizing valuable chemical intermediates. This method emphasizes the environmental benefits and efficiency of using ionic liquids in chemical transformations (Boovanahalli et al., 2004).

Propiedades

IUPAC Name |

3-(2-bromophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO2/c22-19-11-4-2-7-16(19)12-13-21(25)23-14-20(24)18-10-5-8-15-6-1-3-9-17(15)18/h1-11,20,24H,12-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFZQEFBAOLSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)